molecular formula C8H13N3O2 B1469653 4-amino-N-(3-methyl-1,2-oxazol-5-yl)butanamide CAS No. 1352490-45-9

4-amino-N-(3-methyl-1,2-oxazol-5-yl)butanamide

Cat. No.: B1469653
CAS No.: 1352490-45-9
M. Wt: 183.21 g/mol
InChI Key: DWXGDJRPAATHLN-UHFFFAOYSA-N
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Description

4-amino-N-(3-methyl-1,2-oxazol-5-yl)butanamide is a compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(3-methyl-1,2-oxazol-5-yl)butanamide typically involves the formation of the oxazole ring followed by the introduction of the amino and butanamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-1,2-oxazole with butanamide in the presence of a suitable catalyst can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(3-methyl-1,2-oxazol-5-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce various substituted oxazole compounds.

Scientific Research Applications

4-amino-N-(3-methyl-1,2-oxazol-5-yl)butanamide has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
  • 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan

Uniqueness

4-amino-N-(3-methyl-1,2-oxazol-5-yl)butanamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-amino-N-(3-methyl-1,2-oxazol-5-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-6-5-8(13-11-6)10-7(12)3-2-4-9/h5H,2-4,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXGDJRPAATHLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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